(7-Chloroisoquinolin-1-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Chloroisoquinolin-1-YL)methanamine is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a chlorine atom at the 7th position and a methanamine group at the 1st position makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloroisoquinolin-1-YL)methanamine typically involves the chlorination of isoquinoline followed by the introduction of the methanamine group. One common method includes:
Chlorination: Isoquinoline is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 7th position.
Amination: The chlorinated isoquinoline is then treated with a suitable amine source, such as methanamine, under controlled conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(7-Chloroisoquinolin-1-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted isoquinolines.
Scientific Research Applications
(7-Chloroisoquinolin-1-YL)methanamine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and its role as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-Chloroisoquinolin-1-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
- (7-Bromoisoquinolin-1-YL)methanamine
- (7-Fluoroisoquinolin-1-YL)methanamine
- (7-Iodoisoquinolin-1-YL)methanamine
Uniqueness
(7-Chloroisoquinolin-1-YL)methanamine is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H9ClN2 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(7-chloroisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C10H9ClN2/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-5H,6,12H2 |
InChI Key |
RDDHUPPULCSHCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.